potassium;3-[(2E)-2-[1-(1,3-dioxoisoindol-2-yl)propan-2-ylidene]hydrazinyl]-3-oxopropanoate
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Overview
Description
Potassium;3-[(2E)-2-[1-(1,3-dioxoisoindol-2-yl)propan-2-ylidene]hydrazinyl]-3-oxopropanoate is a complex organic compound with a unique structure that includes a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;3-[(2E)-2-[1-(1,3-dioxoisoindol-2-yl)propan-2-ylidene]hydrazinyl]-3-oxopropanoate typically involves the reaction of phthalic anhydride with hydrazine to form phthalimide. This intermediate is then reacted with an appropriate aldehyde or ketone to introduce the hydrazone functionality. The final step involves the reaction with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be necessary to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.
Reduction: Reduction reactions can also occur, potentially converting the hydrazone to a hydrazine.
Substitution: The phthalimide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the hydrazone.
Reduction: Reduced forms of the hydrazone, such as hydrazine derivatives.
Substitution: Substituted phthalimide derivatives.
Scientific Research Applications
Chemistry
In chemistry, potassium;3-[(2E)-2-[1-(1,3-dioxoisoindol-2-yl)propan-2-ylidene]hydrazinyl]-3-oxopropanoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for synthetic chemists.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydrazone or hydrazine functionalities. It may also be used in the development of new biochemical assays.
Medicine
In medicine, the compound’s potential as a drug candidate is being explored. Its ability to interact with biological targets, such as enzymes or receptors, makes it a promising candidate for drug development.
Industry
In industrial applications, the compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of potassium;3-[(2E)-2-[1-(1,3-dioxoisoindol-2-yl)propan-2-ylidene]hydrazinyl]-3-oxopropanoate involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler compound with similar structural features.
Hydrazones: Compounds with similar hydrazone functionalities.
Potassium salts: Other potassium salts with different organic moieties.
Uniqueness
What sets potassium;3-[(2E)-2-[1-(1,3-dioxoisoindol-2-yl)propan-2-ylidene]hydrazinyl]-3-oxopropanoate apart is its combination of a phthalimide moiety with a hydrazone functionality, making it a versatile compound for various applications. Its ability to participate in multiple types of chemical reactions and its potential biological activity make it a unique and valuable compound in scientific research.
Properties
IUPAC Name |
potassium;3-[(2E)-2-[1-(1,3-dioxoisoindol-2-yl)propan-2-ylidene]hydrazinyl]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5.K/c1-8(15-16-11(18)6-12(19)20)7-17-13(21)9-4-2-3-5-10(9)14(17)22;/h2-5H,6-7H2,1H3,(H,16,18)(H,19,20);/q;+1/p-1/b15-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZORUEKFOYGTSF-TWNLEINFSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC(=O)[O-])CN1C(=O)C2=CC=CC=C2C1=O.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC(=O)[O-])/CN1C(=O)C2=CC=CC=C2C1=O.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12KN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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